- Method for peptide synthesis by peptide coupling of amino acids or peptides trioctadecyloxybenzyl or didocosyloxybenzy ester and deprotection in presence of amine scavengers, World Intellectual Property Organization, , ,
Cas no 91917-63-4 (Atrial natriureticpeptide-28 (human reduced) (9CI))

91917-63-4 structure
商品名:Atrial natriureticpeptide-28 (human reduced) (9CI)
Atrial natriureticpeptide-28 (human reduced) (9CI) 化学的及び物理的性質
名前と識別子
-
- Atrial natriureticpeptide-28 (human reduced) (9CI)
- Atrial Natriuretic Peptide human
- A-ANF(1-28), HUMAN
- Atrial natriuretic factor (1-28) (human, porcine)
- hANF
- SER-LEU-ARG-ARG-SER-SER-CYS-PHE-GLY-GLY-ARG-MET-ASP-ARG-ILE-GLY-ALA-GLN-SER-GLY-LEU-GLY-CYS-ASN-SER-PHE-ARG-TYR(DISULFIDE BRIDGE:CYS7-CYS23)
- -ANF (1-28), human
- ANP 1-28, HUMAN
- Atriopeptin-33(rat reduced), 1-de-L-leucine-2-de-L-alanine-3-deglycine-4-de-L-proline-5-de-L-arginine-17-L-methionine-
- 16: PN: WO0071576 SEQID: 16 unclaimed sequence
- 1: PN: WO0185945 SEQID: 1unclaimed sequence
- 294: PN: WO0069900 SEQID: 476 unclaimed sequence
- 2: PN:GB2403533 SEQID: 2 claimed sequence
- 313: PN:WO0069900 SEQID: 495 unclaimed sequence
- 3: PN:CN1278007 SEQID: 5 unclaimed sequence
- 5-32-Urodilatin(human)
- 59: PN: US6033884 SEQID: 53 unclaimed protein
- 99-126-natriuretic hormone peptide (human)
- Atriopeptin-28 (Canis familiaris reduced)
- Atrial natriuretic peptide-28 (Canis familiaris)
- alpha-Atriopeptin (human reduced)
- 13: PN: WO2004089280 SEQID: 13 unclaimed sequence
- 13: PN: WO2005103087 SEQID:16 unclaimed sequence
- 140: PN: WO2008058016 SEQID: 141 claimed protein
- 15:PN: US20030119021 SEQID: 14 unclaimed sequence
- 15: PN: WO2008154226 SEQID: 15unclaimed protein
- 18: PN:WO2004022003 SEQID: 4 claimed sequence
- 18: PN: WO2005094420 SEQID: 4 claimedsequence
- 19: PN: WO2007034498 SEQID: 18 unclaimed sequence
- 1: PN: DE19942230SEQID: 6 claimed protein
- 1: PN: US20030069186 SEQID: 5 unclaimed sequence
- 1:PN: US20090163421 SEQID: 1 unclaimed sequence
- 2145: PN: WO03060071 SEQID: 2207 unclaimed
- 21: PN:WO2004045592 SEQID: 20 unclaimed sequence
- 220: PN: US20060293232 PAGE: 14unclaimed sequence
- 2: PN: WO02074234 FIGURE: 3B claimedprotein
- 301: PN: US20080004206 SEQID: 302 unclaimed protein
- 38: PN: WO2005003296 SEQID: 309unclaimed sequence
- 393: PN: US20090175821 SEQID: 476 claimed protein
- 3: PN: US20080194481 SEQID: 302 claimedprotein
- 439: PN: US20080312157 SEQID: 456 unclaimed sequence
- 4: PN:US20080214437 SEQID: 4 claimed protein
- 4: PN: WO2009073527 SEQID: 4 claimedprotein
- 4: PN: WO2009142307 SEQID: 100 claimed protein
- 5: PN: WO2007035600SEQID: 3 unclaimed sequence
- 604: PN: WO2009058322 SEQID: 302 claimed sequence
- 78: PN: WO03099862 PAGE: 45 unclaimed protein
- 7: PN: US20060183154 SEQID: 7claimed sequence
- 95: PN: WO2007047504 SEQID: 179 unclaimed sequence
- 9: PN: US20010027181 SEQID: 1unclaimed protein
- L-Seryl-L-leucyl-L-arginyl-L-arginyl-L-seryl-L-seryl-L-cysteinyl-L-phenylalanylglycylglycyl-L-arginyl-L-methionyl-L-α-aspartyl-L-arginyl-L-isoleucylglycyl-L-alanyl-L-glutaminyl-L-serylglycyl-L-leucylglycyl-L-cysteinyl-L-asparaginyl-L-seryl-L-phenylalanyl-L-arginyl-L-tyrosine (ACI)
- L
- Atrial natriuretic peptide-28 (human reduced) (9CI)
- Atriopeptin-33 (rat reduced), 1-de-L-leucine-2-de-L-alanine-3-deglycine-4-de-L-proline-5-de-L-arginine-17-L-methionine- (ZCI)
- 11: PN: WO2010128071 SEQID: 8 unclaimed protein
- 13: PN: WO2005103087 SEQID: 16 unclaimed sequence
- 147: PN: WO2019106193 SEQID: 147 claimed protein
- 15: PN: US20030119021 SEQID: 14 unclaimed sequence
- 15: PN: WO2008154226 SEQID: 15 unclaimed protein
- 16: PN: WO2010129655 SEQID: 7 unclaimed protein
- 16: PN: WO2011075471 SEQID: 1 unclaimed protein
- 171: PN: WO2023086949 SEQID: 172 claimed sequence
- 17: PN: WO2011084808 SEQID: 18 claimed protein
- 18: PN: WO2004022003 SEQID: 4 claimed sequence
- 18: PN: WO2005094420 SEQID: 4 claimed sequence
- 1: PN: CN107828819 SEQID: 1 claimed protein
- 1: PN: DE19942230 SEQID: 6 claimed protein
- 1: PN: JP2011207867 SEQID: 1 claimed protein
- 1: PN: US20090163421 SEQID: 1 unclaimed sequence
- 1: PN: US20120164142 SEQID: 1 unclaimed sequence
- 1: PN: US20140179605 SEQID: 1 claimed sequence
- 1: PN: US20200017567 SEQID: 1 claimed protein
- 1: PN: WO0185945 SEQID: 1 unclaimed sequence
- 1: PN: WO2010033207 SEQID: 1 claimed protein
- 1: PN: WO2010078325 SEQID: 1 claimed protein
- 1: PN: WO2011038061 SEQID: 1 unclaimed protein
- 1: PN: WO2011038066 SEQID: 1 unclaimed protein
- 1: PN: WO2012118042 SEQID: 1 claimed protein
- 1: PN: WO2013027680 SEQID: 1 claimed protein
- 1: PN: WO2013058833 SEQID: 1 unclaimed sequence
- 1: PN: WO2013059491 SEQID: 1 unclaimed protein
- 1: PN: WO2018175534 SEQID: 1 claimed protein
- 1: PN: WO2019133245 PAGE: 19 claimed sequence
- 1: PN: WO2020141157 SEQID: 1 claimed protein
- 208: PN: US20100291033 SEQID: 302 unclaimed protein
- 208: PN: US20110002888 SEQID: 302 unclaimed protein
- 21: PN: WO2004045592 SEQID: 20 unclaimed sequence
- 21: PN: WO2013163162 SEQID: 21 unclaimed protein
- 220: PN: US20060293232 PAGE: 14 unclaimed sequence
- 221: PN: WO2010091122 SEQID: 1729 claimed protein
- 239: PN: WO2010033220 SEQID: 1 unclaimed protein
- 23: PN: EP3553081 SEQID: 23 claimed protein
- 23: PN: EP3553082 SEQID: 23 claimed protein
- 23: PN: WO2011024973 FIGURE: 1 claimed sequence
- 23: PN: WO2019197470 SEQID: 23 claimed protein
- Serylleucylarginylarginylserylserylcysteinylphenylalanylglycylglycylarginylmethionyl-alpha-aspartylarginylisoleucylglycylalanylglutaminylserylglycylleucylglycylcysteinylasparaginylserylphenylalanylarginyltyrosine
- Alternative Name: Atrial Natriuretic Peptide (1-28) (human, porcine)
- 91917-63-4
- DTXSID70583193
- Atrial Natriuretic Peptide human, >=97% (HPLC)
-
- MDL: MFCD00076226
- インチ: 1S/C127H205N45O39S3/c1-9-64(6)99(121(209)150-52-94(182)151-65(7)100(188)155-76(34-35-91(129)179)109(197)167-85(56-174)104(192)149-53-96(184)153-78(43-62(2)3)102(190)148-54-97(185)154-89(60-212)119(207)164-82(48-92(130)180)114(202)169-86(57-175)116(204)163-81(46-67-23-14-11-15-24-67)113(201)158-73(27-18-39-143-125(135)136)107(195)166-84(122(210)211)47-68-30-32-69(178)33-31-68)172-111(199)75(29-20-41-145-127(139)140)159-115(203)83(49-98(186)187)165-110(198)77(36-42-214-8)160-105(193)71(25-16-37-141-123(131)132)152-95(183)51-146-93(181)50-147-103(191)80(45-66-21-12-10-13-22-66)162-120(208)90(61-213)171-118(206)88(59-177)170-117(205)87(58-176)168-108(196)74(28-19-40-144-126(137)138)156-106(194)72(26-17-38-142-124(133)134)157-112(200)79(44-63(4)5)161-101(189)70(128)55-173/h10-15,21-24,30-33,62-65,70-90,99,173-178,212-213H,9,16-20,25-29,34-61,128H2,1-8H3,(H2,129,179)(H2,130,180)(H,146,181)(H,147,191)(H,148,190)(H,149,192)(H,150,209)(H,151,182)(H,152,183)(H,153,184)(H,154,185)(H,155,188)(H,156,194)(H,157,200)(H,158,201)(H,159,203)(H,160,193)(H,161,189)(H,162,208)(H,163,204)(H,164,207)(H,165,198)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,186,187)(H,210,211)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145)/t64-,65-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,99-/m0/s1
- InChIKey: KGZJRXKGJRJKCB-MPVJKSABSA-N
- ほほえんだ: [C@@H](NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(N)=N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCNC(N)=N)NC(=O)CNC(=O)CNC(=O)[C@@H](NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(N)=N)NC(=O)[C@H](CCCNC(N)=N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](N)CO)CC1C=CC=CC=1)(C(=O)N[C@@H](CCCNC(N)=N)C(=O)N[C@H](C(=O)O)CC1C=CC(O)=CC=1)CC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 3078.44000
- どういたいしつりょう: 3080.4603454g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 55
- 水素結合受容体数: 48
- 重原子数: 214
- 回転可能化学結合数: 109
- 複雑さ: 6900
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 24
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -15.9
- ひょうめんでんか: 0
- 互変異性体の数: 1001
- トポロジー分子極性表面積: 1430Ų
じっけんとくせい
- 密度みつど: 1.54±0.1 g/cm3 (20 ºC 760 Torr),
- PSA: 1479.28000
- LogP: -2.10540
Atrial natriureticpeptide-28 (human reduced) (9CI) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
LKT Labs | A5225-1 mg |
α-ANP (1-28), human |
91917-63-4 | ≥95% | 1mg |
$682.30 | 2023-07-11 | |
Biosynth | PAF-4135-S-0.1 mg |
ANP (Human, 1-28) |
91917-63-4 | 0.1 mg |
$161.70 | 2023-01-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-GE662-1mg |
Atrial Natriuretic Peptide human |
91917-63-4 | ≥97% (HPLC) | 1mg |
¥1399.0 | 2022-02-28 | |
1PlusChem | 1P00GTEN-2.5mg |
Atrial natriuretic peptide-28 (human reduced) |
91917-63-4 | ≥97% (HPLC) | 2.5mg |
$248.00 | 2025-03-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X213748A-10mg |
Atrial natriureticpeptide-28 (human reduced) (9CI) |
91917-63-4 | 10mg |
¥6303.0 | 2024-07-20 | ||
Aaron | AR00GTMZ-2.5mg |
Atrial natriuretic peptide-28 (human reduced) |
91917-63-4 | 97% | 2.5mg |
$219.00 | 2025-01-24 | |
1PlusChem | 1P00GTEN-5mg |
Atrial natriuretic peptide-28 (human reduced) |
91917-63-4 | ≥97%(HPLC) | 5mg |
$903.00 | 2025-02-27 | |
LKT Labs | A5225-2.5mg |
α-ANP (1-28), human |
91917-63-4 | ≥95% | 2.5mg |
$1261.70 | 2024-05-21 | |
LKT Labs | A5225-0.5mg |
α-ANP (1-28), human |
91917-63-4 | ≥95% | 0.5mg |
$420.50 | 2024-05-21 | |
A2B Chem LLC | AH83807-5mg |
Atrial natriuretic peptide-28 (human reduced) |
91917-63-4 | ≥97% (HPLC) | 5mg |
$1485.00 | 2024-07-18 |
Atrial natriureticpeptide-28 (human reduced) (9CI) 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid , 1,2-Ethanedithiol , Triisopropylsilane Solvents: Water ; 4 h, rt
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Piperidine Solvents: Dimethylformamide ; 30 min, rt
1.2 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.3 Reagents: Piperidine Solvents: Dimethylformamide ; 30 min, rt
1.4 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.5 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.6 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.7 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.8 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.9 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.10 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.11 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.12 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.13 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.14 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.15 -
1.2 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.3 Reagents: Piperidine Solvents: Dimethylformamide ; 30 min, rt
1.4 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.5 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.6 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.7 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.8 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.9 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.10 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.11 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.12 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.13 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.14 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.15 -
リファレンス
- Process for preparation of carperitide acetate, China, , ,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Tris(2-carboxyethyl)phosphine , 4-Mercaptophenylacetic acid Solvents: Water ; 3 h, pH 7.3, 37 °C
1.2 < 24 h, pH 6.4, rt
1.2 < 24 h, pH 6.4, rt
リファレンス
- N-Sulfanylethylanilide Peptide as a Crypto-Thioester PeptideChemBioChem, 2011, 12(12), 1840-1844,
Atrial natriureticpeptide-28 (human reduced) (9CI) Raw materials
- L-Seryl-L-leucyl-L-arginyl-L-arginyl-L-seryl-L-seryl-3-mercaptopropanoyl-L-leucinamide
- Fmoc-Cys(Trt)-OH
- Fmoc-Ile-OH
- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)carbamoyl]butanoic acid
- Fmoc-Arg(Pbf)-OH
- Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-tert-buthyl-L-asparagine
- (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-γ-oxo-δ,δ-diphenylbenzenepentanoic acid
- Fmoc-Gly-OH
- Fmoc-Met-OH
- Fmoc-Ser(tBu)-OH
- Fmoc-Tyr(tBu)-OH
- L-Cysteinyl-L-phenylalanylglycylglycyl-L-arginyl-L-methionyl-L-α-aspartyl-L-arginyl-L-isoleucylglycyl-L-alanyl-L-glutaminyl-L-serylglycyl-L-leucylglycyl-4-[(2-mercaptoethyl)amino]benzoyl-L-leucinamide
- L-Cysteinyl-L-asparaginyl-L-seryl-L-phenylalanyl-L-arginyl-L-tyrosine
- Fmoc-Ala-OH
- Fmoc-L-Leu-OH
- Fmoc-Phe-OH
Atrial natriureticpeptide-28 (human reduced) (9CI) Preparation Products
Atrial natriureticpeptide-28 (human reduced) (9CI) 関連文献
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

河南东延药业有限公司
ゴールドメンバー
中国のサプライヤー
大量
